molecular formula C22H23N7O B611805 WEHI-345

WEHI-345

カタログ番号: B611805
分子量: 401.5 g/mol
InChIキー: LEBSTCDZKUSVOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

WEHI-345は、受容体相互作用タンパク質キナーゼ2(RIPK2)の強力かつ選択的な阻害剤です。その化学構造は、CAS番号1354825-58-3で表されます。 RIPK2は、免疫シグナル伝達経路、特にオリゴマー化ドメイン(NOD)の刺激によるNF-κB(活性化B細胞の核因子κ軽鎖エンハンサー)の活性化において重要な役割を果たします .

科学的研究の応用

WEHI-345 has found applications in various scientific fields:

    Immunology and Inflammation Research: Investigating RIPK2 signaling pathways and their modulation.

    Drug Development: As a potential therapeutic target for immune-related diseases.

作用機序

WEHI-345の作用機序は、RIPK2を阻害し、NF-κBの活性化に影響を与えます。 RIPK2のユビキチン化を遅らせることで、下流のシグナル伝達経路を調節します .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

将来の方向性

The future research directions for this compound could include further investigation of its biological activity and potential therapeutic applications. Additionally, modifications could be made to its structure to improve its activity or reduce any potential side effects .

生化学分析

Biochemical Properties

WEHI-345 is a selective RIPK2 kinase inhibitor with an IC50 of 0.13 μM . It interacts with RIPK2, a vital immunomodulator that plays critical roles in nucleotide-binding oligomerization domain 1 (NOD1), NOD2, and Toll-like receptors (TLRs) signaling . By delaying RIPK2 ubiquitylation and NF-κB activation on oligomerization domain (NOD) stimulation, this compound can inhibit the production of pro-inflammatory cytokines .

Cellular Effects

This compound has been shown to inhibit MDP-induced autophosphorylation activity of RIPK2 in cells . It also blocks MDP-induced transcription of the inflammatory mediators TNF and interleukin-6 (IL-6) in bone marrow-derived macrophages (BMDMs). In THP-1 cells, this compound reduces mRNA levels of NF-kB targets such as TNF, IL-8, IL-1b, and A20 .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the ATP-binding pocket of RIPK2 and changing its conformation to inhibit NOD signaling . This prevents RIPK2 from binding to IAPs, thereby interfering with RIPK2 ubiquitination and downstream NF-κB signaling activation .

Temporal Effects in Laboratory Settings

Despite only delaying NF-kB activation on NOD stimulation, this compound prevents cytokine production in vitro and in vivo and ameliorates experimental autoimmune encephalomyelitis in mice . This indicates that this compound has long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In induced chronic EAE C57BL/6 mice, treatment with this compound (20 mg/kg, twice daily intraperitoneal injection) significantly lowered the mean disease score compared to untreated or vehicle-treated mice . This suggests that the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in the NOD/RIPK2 signaling pathway, which plays essential roles in regulating the innate immunity . It interacts with RIPK2, leading to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), followed by the production of pro-inflammatory cytokines .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. Given its role as a RIPK2 inhibitor, it is likely to be found in the same subcellular locations as RIPK2, which includes the cytoplasm and potentially the nucleus, given RIPK2’s role in NF-κB activation .

準備方法

合成経路: WEHI-345の合成経路は、入手可能な文献では明確に開示されていません。カスタム化学プロセスを通じて合成されます。

反応条件: this compound合成の具体的な反応条件は、機密情報です。研究者は、特殊な方法を使用してこの化合物を開発しましたが、正確な詳細は非公開です。

工業生産方法: this compoundの大規模工業生産方法に関する情報は、公にはアクセスできません。研究化合物として、主に科学調査のために合成されています。

化学反応の分析

WEHI-345は、RIPK2の阻害に関連する特定の反応を受けます。詳細な反応機構は開示されていませんが、その相互作用を強調することが重要です。

4. 科学研究への応用

This compoundは、さまざまな科学分野で応用されています。

    免疫学および炎症研究: RIPK2シグナル伝達経路とその調節を調査します。

    創薬: 免疫関連疾患の潜在的な治療標的として。

類似化合物との比較

WEHI-345は、RIPK2に対する高い特異性(Kd = 46 nM)が際立っています . 他のRIPキナーゼ阻害剤には、RIPK1、RIPK4、RIPK5などがありますが、this compoundは、その選択性においてユニークなままです。

特性

IUPAC Name

N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O/c1-14-4-6-15(7-5-14)18-17-19(23)26-13-27-20(17)29(28-18)22(2,3)12-25-21(30)16-8-10-24-11-9-16/h4-11,13H,12H2,1-3H3,(H,25,30)(H2,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBSTCDZKUSVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of WEHI-345, and how does it impact inflammatory processes?

A1: this compound is a potent and selective inhibitor of Receptor-interacting serine/threonine protein kinase 2 (RIPK2). [, , ] This kinase plays a crucial role in the NOD1 and NOD2 signaling pathways, which are involved in the recognition of bacterial components and the subsequent initiation of inflammatory responses. [] By inhibiting RIPK2, this compound disrupts this signaling cascade and prevents the production of pro-inflammatory cytokines, thereby dampening the inflammatory process. [, ]

Q2: How does the structure of this compound contribute to its selectivity for RIPK2 over other kinases?

A2: While the provided abstracts do not explicitly detail the structure-activity relationship (SAR) of this compound, one study mentions using it as a control in their investigation of novel RIPK2 inhibitors. [] They highlight that their identified compound exhibited a similar binding pose to this compound when complexed with RIPK2, suggesting common structural features are crucial for binding. [] Further research focusing on this compound's SAR would be valuable to fully understand the structural basis of its selectivity.

Q3: What evidence supports the potential therapeutic use of this compound in inflammatory diseases?

A3: Studies demonstrate the therapeutic potential of this compound in inflammatory disease models. In a murine acute colitis model, this compound exhibited superior efficacy compared to the JAK inhibitor filgotinib, highlighting its potential for treating inflammatory bowel diseases (IBD). [] Another study revealed that this compound effectively blocked tumor cell invasion in vitro and reduced metastatic burden in vivo, suggesting its potential application in cancer treatment, particularly in cases where inflammation plays a significant role in tumor progression. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。